2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide is a synthetic organic compound that features a morpholine ring substituted with a chlorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide typically involves the reaction of 4-(4-chlorophenyl)morpholine with 2-chloropropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups.
Oxidation: Oxidized products with higher oxidation states.
Reduction: Reduced products with lower oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylmorpholine: A related compound with similar structural features but lacking the propanamide moiety.
2-Chloropropanamide: A simpler compound with a similar amide group but without the morpholine ring.
N-Phenylmorpholine: A compound with a phenyl group instead of a chlorophenyl group.
Uniqueness
2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the morpholine ring and the chlorophenyl group allows for diverse interactions and applications that are not possible with simpler or less substituted analogs .
Properties
IUPAC Name |
2-chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-10(15)14(19)17-8-13-9-18(6-7-20-13)12-4-2-11(16)3-5-12/h2-5,10,13H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBRTNKLWNJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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